molecular formula C51H82N8O17 B1232976 Pneumocandin A0

Pneumocandin A0

Cat. No.: B1232976
M. Wt: 1079.2 g/mol
InChI Key: DFQUSLQYURJBIT-VDWVOOJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pneumocandin A0 is a lipohexapeptide belonging to the echinocandin family of antifungal agents. It is produced by the fungus Glarea lozoyensis and is known for its potent antifungal properties. This compound serves as a precursor for the semi-synthesis of caspofungin, a widely used antifungal drug for treating invasive fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pneumocandin A0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The biosynthesis involves a series of enzymatic reactions that assemble the lipohexapeptide structure. The production can be enhanced through genetic manipulation and fermentation optimization .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Glarea lozoyensis. The process includes optimizing fermentation conditions such as temperature, pH, and nutrient supply to maximize yield. Techniques like low-temperature adaptive laboratory evolution have been employed to improve production efficiency .

Chemical Reactions Analysis

Types of Reactions

Pneumocandin A0 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired modification of the this compound molecule .

Major Products

The major products formed from these reactions include modified pneumocandin derivatives with altered antifungal properties. These derivatives are often tested for improved efficacy and reduced toxicity .

Scientific Research Applications

Pneumocandin A0 has a wide range of scientific research applications:

Mechanism of Action

Pneumocandin A0 exerts its antifungal effects by inhibiting the enzyme β-1,3-glucan synthase, which is crucial for the synthesis of the fungal cell wall. This inhibition leads to osmotic instability and ultimately fungal cell lysis. The molecular targets include the catalytic unit of β-1,3-glucan synthase, and the pathways involved are related to cell wall synthesis and maintenance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pneumocandin A0 is unique due to its specific structure and potent antifungal activity. It serves as a crucial precursor for caspofungin, making it highly valuable in medical applications. Its production and modification have been extensively studied, leading to various derivatives with improved properties .

Properties

Molecular Formula

C51H82N8O17

Molecular Weight

1079.2 g/mol

IUPAC Name

N-[(3S,6S,9S,15S,18R,24S)-3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27?,28?,31?,32-,33+,34?,35?,38+,39+,40+,41+,42?,43?,44?,47?/m1/s1

InChI Key

DFQUSLQYURJBIT-VDWVOOJSSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@@H]1CC(C(NC(=O)[C@@H]2C(C(CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CC(CN3C(=O)[C@@H](NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Synonyms

L 671,329
L 671329
L-671329
L671329
pneumocandin A(0)
pneumocandin A0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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